REACTION_CXSMILES
|
Br.[CH3:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:10]=[C:11]([NH2:14])[S:12][CH:13]=2)=[CH:5][CH:4]=1.[C:15]1([CH3:25])[CH:20]=[CH:19][C:18]([S:21](Cl)(=[O:23])=[O:22])=[CH:17][CH:16]=1.Cl>N1C=CC=CC=1>[CH3:25][C:15]1[CH:20]=[CH:19][C:18]([S:21]([NH:14][C:11]2[S:12][CH:13]=[C:9]([C:6]3[CH:5]=[CH:4][C:3]([CH3:2])=[CH:8][CH:7]=3)[N:10]=2)(=[O:23])=[O:22])=[CH:17][CH:16]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
Br.CC1=CC=C(C=C1)C=1N=C(SC1)N
|
Name
|
|
Quantity
|
0.39 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted twice with 50 ml of ethyl acetate each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed on a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in a mixture of 20 ml of ethanol and 20 ml of 2N sodium hydroxide solution
|
Type
|
ADDITION
|
Details
|
After the addition of 0.4 g of active charcoal the mixture
|
Type
|
FILTRATION
|
Details
|
subsequently the active charcoal was filtered off
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)NC=1SC=C(N1)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.46 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |